![molecular formula C23H26N2O3 B3876728 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide](/img/structure/B3876728.png)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as TDZD-8, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TDZD-8 belongs to the family of isoindolinone derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide exerts its biological effects by inhibiting the activity of GSK-3β. This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide binds to the ATP-binding site of GSK-3β, thereby inhibiting its activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in the regulation of inflammation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of GSK-3β and has been extensively studied for its biological effects. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide also has some limitations, including its relatively low solubility in water and its potential for off-target effects.
Future Directions
The potential therapeutic applications of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide are still being explored, and there are several future directions for research in this area. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide may also have potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide may have potential as an anti-cancer agent, either alone or in combination with other therapies.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the regulation of various cellular processes.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-22(2,3)14-23(4,5)24-19(26)15-10-12-16(13-11-15)25-20(27)17-8-6-7-9-18(17)21(25)28/h6-13H,14H2,1-5H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAWFJYXGXBUIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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